molecular formula C27H23NO6 B11146462 2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11146462
M. Wt: 457.5 g/mol
InChI Key: VFYNSVKZLWHXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Chemical Reactions Analysis

2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or monoamine oxidase, leading to various biological effects . The compound’s structure allows it to bind to these enzymes’ active sites, thereby modulating their activity.

Comparison with Similar Compounds

2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can be compared with other similar compounds such as:

These compounds share a similar chromen core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C27H23NO6/c29-25(12-7-15-28-27(31)32-18-19-8-3-1-4-9-19)33-21-13-14-22-23(20-10-5-2-6-11-20)17-26(30)34-24(22)16-21/h1-6,8-11,13-14,16-17H,7,12,15,18H2,(H,28,31)

InChI Key

VFYNSVKZLWHXAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.